(2Z,3Z)-bis[(4-chlorophenyl)methylidene]butanedioic acid
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Description
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name and similar compounds. It likely contains two (bis) 4-chlorophenyl groups attached to a butanedioic acid backbone via a methylene (CH2) bridge. The (2Z,3Z) notation indicates the configuration of the double bonds in the molecule .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Dicarboxylic Acid Derivatives: The compound has been utilized in synthesizing dicarboxylic acid derivatives of [60]fullerene using the Diels–Alder reaction. This process involves generating bis(methylene)butanedioates for fullerocyclohexenedicarboxylates, which are useful for further chemical conversions (Ishida et al., 2000).
- Polymorphism in Bis-Hydrazone Compounds: Studies on polymorphism have been conducted on bis-hydrazone compounds derived from butane-2,3-dione, including a variant with bis(4-chlorophenyl)methylidene, indicating its role in polymorphic behavior and crystal structures (Dwivedi & Das, 2018).
- Conformational Analysis: Research into the conformational aspects of acyclic derivatives, such as 2,3-bis(diphenylmethylene)-1,4-butanedioic acid, has been performed, providing insights into molecular conformation in solid states, relevant to the study of similar compounds (Toda et al., 1996).
Application in Material Science and Catalysis
- Incorporation in Semiconducting Polymers: The compound has been explored for its potential in incorporating stable organic radicals, like the tris(2,4,6-trichlorophenyl)methyl radical series, into pyrrole units. This application is significant for the development of semiconducting polymers with high spin multiplicity (Domingo et al., 2000).
- Corrosion and Scale Inhibitors: Derivatives like 2,3-bis(dihydroxyphosphonyl)-1,4-butanedioic acid have been synthesized and used as corrosion and scale inhibitors, highlighting a practical application in industrial processes (Mikroyannidis, 1987).
Environmental and Analytical Chemistry
- Analysis of Groundwater Contamination: The compound, particularly its derivatives, has been identified in groundwater samples affected by industrial point sources, emphasizing its role in environmental studies and contamination analysis (Frische, Schwarzbauer, & Ricking, 2010).
properties
IUPAC Name |
(2Z,3Z)-2,3-bis[(4-chlorophenyl)methylidene]butanedioic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2O4/c19-13-5-1-11(2-6-13)9-15(17(21)22)16(18(23)24)10-12-3-7-14(20)8-4-12/h1-10H,(H,21,22)(H,23,24)/b15-9-,16-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPWVXYRSORXBM-VULZFCBJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C(=CC2=CC=C(C=C2)Cl)C(=O)O)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(\C(=O)O)/C(=C/C2=CC=C(C=C2)Cl)/C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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